molecular formula C16H16O4 B5073289 4-[2-(3-methoxyphenoxy)ethoxy]benzaldehyde

4-[2-(3-methoxyphenoxy)ethoxy]benzaldehyde

Cat. No.: B5073289
M. Wt: 272.29 g/mol
InChI Key: SFKFUXBEZCVJKE-UHFFFAOYSA-N
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Description

4-[2-(3-methoxyphenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C16H16O4 It is a derivative of benzaldehyde, featuring a methoxyphenoxy group and an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-methoxyphenoxy)ethoxy]benzaldehyde typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 3-methoxyphenoxyethanol. This intermediate is then reacted with 4-formylbenzoic acid under acidic conditions to yield the target compound. The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-methoxyphenoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: 4-[2-(3-methoxyphenoxy)ethoxy]benzoic acid.

    Reduction: 4-[2-(3-methoxyphenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(3-methoxyphenoxy)ethoxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(3-methoxyphenoxy)ethoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function. The methoxyphenoxy group may also interact with hydrophobic regions of proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenoxy)benzaldehyde: Similar structure but with a different substitution pattern.

    4-(2-{[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino}ethoxy)benzaldehyde: Contains a pyrimidine ring, adding complexity to its structure.

    2-(3-Methoxyphenoxy)benzaldehyde: Similar but with a different position of the methoxy group.

Uniqueness

4-[2-(3-methoxyphenoxy)ethoxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an aldehyde group with a methoxyphenoxyethoxy linkage makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

IUPAC Name

4-[2-(3-methoxyphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-15-3-2-4-16(11-15)20-10-9-19-14-7-5-13(12-17)6-8-14/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKFUXBEZCVJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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